Quinaprilat HCl
Übersicht
Beschreibung
Quinaprilat hydrochloride is the active metabolite of quinapril, a medication used primarily to treat high blood pressure (hypertension) and heart failure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinaprilat hydrochloride involves multiple steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its hydrochloride salt .
Industrial Production Methods: Industrial production of quinaprilat hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process includes the use of aprotic solvents like methylene chloride and catalytic amounts of acids such as acetic acid or trifluoroacetic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Quinaprilat hydrochloride undergoes several types of chemical reactions, including hydrolysis and cyclization. Hydrolysis of quinapril leads to the formation of quinaprilat, while cyclization can produce quinapril diketopiperazine .
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis and acidic or basic conditions to facilitate cyclization. The reactions are typically carried out under controlled temperatures to ensure the stability of the compound .
Major Products: The major products formed from these reactions are quinaprilat and quinapril diketopiperazine. Quinaprilat is the active form of the drug, while quinapril diketopiperazine is a degradation product .
Wissenschaftliche Forschungsanwendungen
Quinaprilat hydrochloride has a wide range of scientific research applications. In medicine, it is used to study its effects on hypertension and heart failure. It has been shown to produce favorable hemodynamic changes and improve ventricular and endothelial function in patients with cardiovascular disorders . In chemistry, it is used as a model compound to study the stability and degradation of ACE inhibitors . In biology, it is used to investigate the molecular mechanisms of ACE inhibition and its effects on various physiological processes .
Wirkmechanismus
Quinaprilat hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets of quinaprilat include both tissue and plasma ACE, and its effects are mediated through the renin-angiotensin-aldosterone system .
Vergleich Mit ähnlichen Verbindungen
Quinaprilat hydrochloride is often compared with other ACE inhibitors such as captopril and enalapril. Unlike captopril, which contains a sulfhydryl group, quinaprilat does not, making it less likely to cause certain side effects like rash and taste disturbances . Enalapril, like quinapril, is a prodrug that is converted to its active form, enalaprilat, in the body. quinaprilat has a longer duration of action and a wider therapeutic window compared to enalaprilat . Other similar compounds include lisinopril and ramipril, which also inhibit ACE but differ in their pharmacokinetic profiles and side effect profiles .
Biologische Aktivität
Quinaprilat HCl is the active metabolite of quinapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This compound plays a critical role in managing hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The following sections will detail the biological activity of quinaprilat, including its mechanism of action, pharmacokinetics, pharmacodynamics, and relevant case studies.
Quinaprilat functions primarily through the inhibition of ACE, which is central to the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, quinaprilat reduces the production of angiotensin II, leading to:
- Decreased vasoconstriction : Lower levels of angiotensin II result in vasodilation.
- Reduced aldosterone secretion : This leads to decreased sodium and water retention, further lowering blood pressure.
- Improved endothelial function : Long-term treatment with quinapril has shown benefits in patients with atherosclerotic risk factors by improving endothelial dysfunction and coronary microvascular function .
Pharmacokinetics
The pharmacokinetic profile of quinaprilat is characterized by its rapid absorption and extensive distribution:
- Absorption : After oral administration of quinapril, peak plasma concentrations are reached within 1 hour. The extent of absorption is approximately 60% .
- Distribution : Quinaprilat binds to plasma proteins at about 97% and is distributed widely throughout the body, with limited penetration into the brain .
- Metabolism : Quinapril is converted to quinaprilat in the liver; this metabolite is responsible for its pharmacological effects. The elimination half-life of quinaprilat is approximately 2 hours, with a terminal phase half-life extending up to 25 hours due to its slow dissociation from ACE .
- Excretion : Quinaprilat is primarily excreted via the kidneys; up to 96% of an intravenous dose is eliminated renally .
Pharmacodynamics
Quinaprilat exhibits significant antihypertensive effects:
- Blood Pressure Reduction : In clinical studies, quinapril has been shown to lower systolic blood pressure by an average of 13 mm Hg and diastolic blood pressure by 10 mm Hg in hypertensive patients .
- Dose Response : Single doses ranging from 10 mg to 80 mg effectively inhibit plasma ACE activity for over 24 hours. Notably, a dose of 20 mg can provide over 80% inhibition for this duration .
Case Studies and Clinical Applications
Several studies have highlighted the efficacy and safety profile of quinaprilat:
- Hypertension Management : A study involving spontaneously hypertensive rats demonstrated that prolonged treatment with quinapril did not lead to tolerance, maintaining its antihypertensive effects over time .
- Heart Failure : In patients with congestive heart failure receiving digitalis and diuretics, intravenous administration of quinaprilat resulted in reduced pulmonary capillary wedge pressure and systemic vascular resistance while increasing cardiac output. These hemodynamic improvements were sustained during chronic oral therapy with quinapril .
- Long-Term Safety Profile : Long-term animal studies have established that quinaprilat is not teratogenic, mutagenic, or carcinogenic. The compound's safety profile aligns with that of other ACE inhibitors, making it a reliable option for long-term management in hypertensive patients .
Summary Table of Key Data
Parameter | Value/Details |
---|---|
Mechanism | ACE inhibition |
Peak Plasma Concentration | ~1 hour post-dose |
Bioavailability | ~60% |
Plasma Protein Binding | ~97% |
Elimination Half-Life | ~2 hours (terminal phase ~25 hours) |
Renal Excretion | Up to 96% of IV dose |
Common Dosages | 10 mg - 80 mg |
Eigenschaften
IUPAC Name |
2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLEGPOVLMJMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.